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molecular formula C12H20N2O2 B1372429 tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate CAS No. 530115-96-9

tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate

Cat. No. B1372429
M. Wt: 224.3 g/mol
InChI Key: VREJUXWEWOVHHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08518945B2

Procedure details

In a round-bottomed flask, 4-cyano-4-methyl-piperidine-1-carboxylic acid tert-butyl ester (0.35 g, 1.56 mmol) was dissolved in hydrogen chloride, 1.0 M solution in methanol (9.0 mL, 9.00 mmol). The reaction mixture was stirred at room temperature overnight then concentrated to give 0.27 g of 4-methyl-piperidine-4-carbonitrile hydrochloride as an off-white foam which was used without further purification.
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
9 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][C:11]([C:15]#[N:16])([CH3:14])[CH2:10][CH2:9]1)=O)(C)(C)C.CO.[ClH:19]>>[ClH:19].[CH3:14][C:11]1([C:15]#[N:16])[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]1 |f:3.4|

Inputs

Step One
Name
Quantity
0.35 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)(C)C#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
9 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
then concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Cl.CC1(CCNCC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 0.27 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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